molecular formula C7H13N3S B15272271 Butyl(1,2,3-thiadiazol-4-ylmethyl)amine

Butyl(1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B15272271
M. Wt: 171.27 g/mol
InChI Key: HSAPJWUDTDKMGC-UHFFFAOYSA-N
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Description

Butyl(1,2,3-thiadiazol-4-ylmethyl)amine is a heterocyclic compound that contains a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of butylamine with a thiadiazole precursor. One common method involves the reaction of butylamine with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of Butyl(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting its replication and transcription processes. This interaction is facilitated by the thiadiazole ring, which can intercalate between DNA base pairs . Additionally, the compound may interact with specific enzymes and proteins, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Uniqueness: Butyl(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical reactivity and biological activity. Its butyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

N-(thiadiazol-4-ylmethyl)butan-1-amine

InChI

InChI=1S/C7H13N3S/c1-2-3-4-8-5-7-6-11-10-9-7/h6,8H,2-5H2,1H3

InChI Key

HSAPJWUDTDKMGC-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CSN=N1

Origin of Product

United States

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